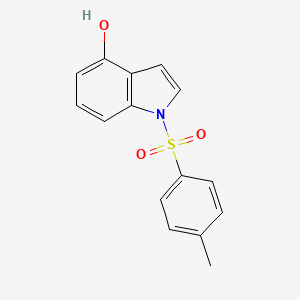

1-Tosyl-1H-indol-4-ol

描述

Structure

3D Structure

属性

CAS 编号 |

81038-34-8 |

|---|---|

分子式 |

C15H13NO3S |

分子量 |

287.3 g/mol |

IUPAC 名称 |

1-(4-methylphenyl)sulfonylindol-4-ol |

InChI |

InChI=1S/C15H13NO3S/c1-11-5-7-12(8-6-11)20(18,19)16-10-9-13-14(16)3-2-4-15(13)17/h2-10,17H,1H3 |

InChI 键 |

UUVMVWDDLRKYCB-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3O |

产品来源 |

United States |

Reactivity and Chemical Transformations of 1 Tosyl 1h Indol 4 Ol

Detosylation Reactions of 1-Tosyl-1H-indol-4-ol

The N-tosyl group serves as a crucial protecting group in indole (B1671886) chemistry, stabilizing the indole ring and directing reactivity. However, its removal is often a necessary step in multi-step syntheses to yield the free indole.

A common and direct method for the detosylation of this compound is through base-catalyzed hydrolysis. This reaction effectively cleaves the nitrogen-sulfur bond, liberating the indole NH and forming the desired product, 1H-Indol-4-ol. One specific protocol involves treating this compound with a hot aqueous solution of sodium hydroxide. actascientific.com The use of microwave irradiation can significantly accelerate this transformation, reducing the reaction time to mere minutes. actascientific.com Following the hydrolysis, the reaction mixture is cooled and acidified to neutralize the resulting phenoxide and precipitate the 1H-indol-4-ol product. actascientific.com This method has been reported to produce high yields of the deprotected indole. actascientific.com

| Reactant | Reagents | Conditions | Product | Yield | Melting Point |

|---|---|---|---|---|---|

| This compound | Sodium Hydroxide, Water | 90°C, 70W Microwave, 2 min | 1H-Indol-4-ol | ~92% | 93°C - 97°C |

Functionalization of the Indole Ring System

The indole nucleus in this compound is amenable to further modification, allowing for the introduction of various substituents on both the pyrrole (B145914) and benzene (B151609) rings.

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. bhu.ac.in Generally, the preferred site for electrophilic attack on an indole is the C-3 position, as the resulting cationic intermediate can be effectively stabilized by the nitrogen atom's lone pair of electrons. bhu.ac.in While the C-3 position in this compound is unsubstituted, the presence of the bulky N-tosyl group and the hydroxyl group at C-4 can influence the regioselectivity of such reactions. nih.gov

For nucleophilic modifications, the N-tosyl group plays a critical role. By removing the acidic N-H proton, the tosyl group facilitates the deprotonation of the indole ring itself, typically at the C-2 position, using strong bases. bhu.ac.in The resulting C-2 lithiated indole can then react with a variety of electrophiles to introduce substituents at this position. bhu.ac.in This strategy allows for functionalization that is complementary to the more common electrophilic substitution at C-3. bhu.ac.in Furthermore, advanced methods involving transition-metal catalysis have been developed for the site-selective C-H functionalization of the indole's benzene core (C4 to C7 positions). nih.gov

The 4-hydroxyl group of this compound is a key site for functionalization, behaving as a typical phenol. It can readily undergo O-alkylation (etherification) and O-acylation (esterification) reactions. For example, the deprotected form, 1H-indol-4-ol, can be converted into its corresponding ether by reaction with alkylating agents. A notable application is the synthesis of pindolol (B1678383) and related adrenolytic agents, where 1H-indol-4-ol is reacted with epichlorohydrin (B41342) in the presence of a base to form a glycidyl (B131873) ether, which is a precursor to various propanolamine (B44665) derivatives. actascientific.comnih.gov

Chemoselective transformation of the hydroxyl group in the presence of other reactive sites is a significant aspect of synthetic chemistry. nih.gov Standard esterification conditions, such as reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base, can be applied to convert the hydroxyl group into an ester. The reactivity of the hydroxyl group allows for the introduction of a wide array of functionalities, thereby modifying the compound's physical and biological properties.

Transformations Involving the Tosyl Moiety as a Leaving Group

The p-toluenesulfonate (tosylate) group is renowned for being an excellent leaving group in nucleophilic substitution and elimination reactions. masterorganicchemistry.comaklectures.comlibretexts.org This is due to the ability of the sulfonate group to stabilize the negative charge that develops upon its departure through resonance across its three oxygen atoms. aklectures.comlibretexts.orgyoutube.com

In the context of this compound, the tosyl group is attached to the indole nitrogen. While it primarily functions as a protecting group, the N-S bond can be cleaved under certain nucleophilic conditions, as seen in detosylation reactions. Although less common than the departure of an O-tosylate, the N-tosyl group's lability is a key aspect of its chemistry. wikipedia.org In some instances, an intramolecular or intermolecular transfer of the tosyl group from the indole nitrogen to another nucleophilic site, such as an unprotected alcohol, has been observed, highlighting the reactivity of this moiety. nih.gov This transformation underscores that while the N-tosyl group provides stability, it can also participate in dynamic chemical processes, effectively acting as a leaving group from the indole nitrogen to allow for subsequent N-functionalization.

Transition-Metal Catalyzed Reactions of Tosylindoles

The indole nucleus is a fundamental scaffold in a vast array of pharmaceuticals and natural products. Consequently, the development of methods to functionalize the indole ring is of significant interest in synthetic organic chemistry. Transition-metal catalysis, in particular, has emerged as a powerful tool for the selective formation of carbon-carbon and carbon-heteroatom bonds on the indole core. The presence of a tosyl group on the indole nitrogen, as seen in this compound, modulates the electronic properties of the heterocyclic ring and can serve as a directing group, influencing the regioselectivity of various transformations. Furthermore, the hydroxyl group at the C4 position can be converted into a sulfonate ester, such as a tosylate or triflate, transforming it into an excellent leaving group for cross-coupling reactions. This section focuses on the transition-metal catalyzed reactions that are characteristic of the tosylindole framework.

Palladium-based methodologies are among the most widely used transition-metal catalyzed reactions for the synthesis and functionalization of nitrogen-containing heterocycles. mdpi.com Key examples include the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, which provide efficient pathways for the construction of complex molecular architectures from tosylindole precursors.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful methods for creating C-C bonds, typically involving an organometallic reagent and an organic halide or pseudohalide, catalyzed by a transition metal complex. mdpi.com For tosylindoles, the hydroxyl group can be activated by conversion to a tosylate or triflate, making the C4 position susceptible to palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or pseudohalide. youtube.com The use of aryl tosylates as coupling partners in Suzuki-Miyaura reactions is well-established. nih.govresearchgate.net Palladium catalysts, often in conjunction with specialized phosphine (B1218219) ligands such as indolyl phosphines, can effectively catalyze the coupling of aryl tosylates with various boronic acids, trifluoroborate salts, and boronate esters. organic-chemistry.org This methodology is applicable to tosylindoles, allowing for the introduction of aryl, heteroaryl, or vinyl substituents at positions activated with a tosylate group. The reactions are valued for their mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org

| Entry | Aryl Tosylate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 4-Tolyl tosylate | Phenylboronic acid | Pd(OAc)₂ / CM-phos | K₃PO₄ | Toluene | 95 |

| 2 | 4-Anisyl tosylate | 2-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 92 |

| 3 | 1-Naphthyl tosylate | Potassium vinyltrifluoroborate | Pd(OAc)₂ / CM-phos | Cs₂CO₃ | Toluene/H₂O | 88 |

Representative Suzuki-Miyaura reactions of aryl tosylates. Data synthesized from literature findings. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene, catalyzed by a palladium complex. libretexts.orgyoutube.com This reaction has been extended to include tosylates as coupling partners for carbon-carbon bond formation. researchgate.net For a compound like this compound, conversion of the C4-hydroxyl group to a tosylate would enable its participation in Heck reactions, allowing for the introduction of alkenyl groups at this position. The reaction typically proceeds in the presence of a palladium catalyst and a base. youtube.com Intramolecular Heck reactions are particularly powerful for constructing complex polycyclic systems. nih.gov

| Entry | Substrate | Alkene | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenyl tosylate | Methyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 85 |

| 2 | 4-Chlorophenyl tosylate | Styrene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 78 |

| 3 | 2-Naphthyl tosylate | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 90 |

Illustrative examples of the Heck reaction with aryl tosylates. Data synthesized from literature findings. researchgate.netresearchgate.net

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide or pseudohalide. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.org This reaction has been successfully applied to aryl tosylates, providing a direct route to arylalkynes. nih.govnih.gov An indolyl tosylate derivative could thus be coupled with various terminal alkynes to introduce alkynyl functionalities, which are valuable handles for further synthetic transformations.

| Entry | Aryl Tosylate | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 4-Tolyl tosylate | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 91 |

| 2 | 4-Nitrophenyl tosylate | 1-Heptyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 85 |

| 3 | 2-Thienyl tosylate | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 88 |

General conditions for Sonogashira coupling of aryl tosylates. Data synthesized from literature findings. nih.gov

C-H Functionalization

Direct C-H functionalization has become a highly attractive strategy in organic synthesis due to its atom and step economy. nih.gov For indole derivatives, transition-metal-catalyzed C-H activation allows for the direct introduction of functional groups onto the indole core without the need for pre-functionalization (e.g., halogenation or metallation). The N-tosyl group can act as a directing group, facilitating regioselective C-H activation at the C2 or C7 positions of the indole ring. bohrium.com Palladium, rhodium, and iridium catalysts are commonly employed for such transformations, enabling arylation, alkenylation, and other functionalizations. mdpi.com For example, palladium-catalyzed C-H arylation can be achieved by reacting the N-tosylindole with an aryl halide or an unactivated arene. bohrium.commdpi.com

| Entry | Indole Substrate | Coupling Partner | Catalyst System | Additive/Base | Solvent | Position | Yield (%) |

| 1 | 1-Tosylindole | Iodobenzene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMA | C2 | 85 |

| 2 | 1-Tosylindole | Benzene | Pd(OAc)₂ | Ag₂CO₃ | Dioxane | C2 | 70 |

| 3 | 1-Tosyl-5-methoxyindole | Bromobenzene | [RhCp*Cl₂]₂ | AgSbF₆ | DCE | C2 | 90 |

Examples of C-H functionalization of N-tosylindoles. Data synthesized from literature findings. bohrium.commdpi.com

Mechanistic Studies and Theoretical Investigations of 1 Tosyl 1h Indol 4 Ol Derivatives

Reaction Mechanism Elucidation in Tosylindole Synthesis

The synthesis of tosyl-substituted indoles, including derivatives of 1-Tosyl-1H-indol-4-ol, often involves complex reaction pathways characterized by intramolecular cyclizations and rearrangements. Understanding these mechanisms is crucial for controlling product selectivity and optimizing reaction yields.

One of the significant pathways in the synthesis of substituted tosylindoles involves the migratory cycloisomerization of functionalized anilines. A notable example is the synthesis of sulfonyl indoles from N-tosyl-o-allenylaniline, which demonstrates catalyst-dependent rearrangement pathways. nih.govresearchgate.net In this process, the position of the tosyl group on the final indole (B1671886) ring system is selectively controlled by the choice of a palladium or gold catalyst. nih.gov

Palladium-catalyzed pathway : Leads selectively to the formation of 3-tosyl indoles. nih.gov

Gold-catalyzed pathway : Selectively produces 4-tosyl indoles. nih.govresearchgate.net

This catalytic control highlights the complexity of the potential energy surface and the ability of different transition metals to stabilize distinct transition states, thereby directing the reaction toward a specific regioisomeric product. The challenge in such rearrangements is often to control the regioselectivity, especially when multiple reaction sites are present in the substrate. researchgate.net Homogeneous gold catalysis, in particular, has proven effective in addressing these regioselective challenges in molecular rearrangement reactions. researchgate.net These studies provide a framework for understanding how similar cycloisomerization strategies could be employed and controlled in the synthesis of specific derivatives of this compound.

The synthesis of the indole core in tosylated derivatives frequently proceeds through intramolecular cyclization mechanisms, such as in the modified Madelung synthesis. A proposed mechanism for the formation of 1,2-disubstituted-3-tosyl indoles involves several key steps. nih.govacs.org The reaction is initiated by the deprotonation of the starting material by a base, leading to the formation of a carbanion intermediate. nih.govacs.org This is followed by an intramolecular nucleophilic attack on a carbonyl group, subsequent protonation, and a final dehydration step assisted by the nitrogen lone pair to form the aromatic indole ring. nih.govacs.org

Arenesulfonyl indoles are also recognized as effective precursors for generating vinylogous imine intermediates under basic conditions. rsc.org The tosyl group's ability to act as a proficient leaving group is central to this transformation, enabling the in-situ formation of a reactive intermediate that can then engage with various nucleophiles to yield C-3 substituted indole derivatives. rsc.org

Computational studies on related systems provide insight into the transition states governing these transformations. For instance, in the reaction of N-methylindoles with tosyl azide, the formation of the product is believed to proceed through a concerted [3+2] cycloaddition, followed by dehydroaromatization and ring-opening. researchgate.net Theoretical analysis, often using Density Functional Theory (DFT), helps to elucidate these complex pathways by modeling the geometries and energies of transient intermediates and high-energy transition states. researchgate.netresearchgate.net In the cyclization of O-tosyl phytosphingosines, DFT calculations were used to locate the transition state for the reaction and analyze the energy barriers, identifying the initial tosylation as the rate-limiting step in some cases. researchgate.net

Advanced Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate details of reaction mechanisms, electronic structures, and reactivity of complex organic molecules like tosylindole derivatives.

DFT calculations provide profound insights into the molecular properties that govern the behavior of this compound derivatives in chemical reactions. These theoretical studies allow for a detailed examination of electronic characteristics and the energetic landscapes of reaction pathways.

DFT is widely used to investigate the optimized geometry, electronic structure, and reactivity of indole derivatives. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier molecular orbitals is a critical indicator of a molecule's stability and reactivity. researchgate.netnih.gov

A molecular electrostatic potential (MEP) map can also be generated, which illustrates the charge distribution across the molecule and is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net For a molecule like this compound, the electron-withdrawing N-tosyl group and the electron-donating C4-hydroxyl group would significantly influence the electron density of the indole ring. DFT calculations can precisely map these electronic effects, identifying regions of high and low electron density that dictate the molecule's reactivity towards various reagents. The chemical potential (μ) and global electrophilicity index (ω) are other descriptors that quantify a molecule's reactivity, with higher chemical potential indicating greater reactivity. researchgate.net

Table 1: Calculated Global Reactivity Descriptors for a Hypothetical Indole Derivative

| Descriptor | Definition | Calculated Value (a.u.) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.235 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.051 |

| Energy Gap (ΔE) | LUMO - HOMO Energy | 0.184 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -0.143 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 0.092 |

| Global Electrophilicity (ω) | μ2 / 2η | 0.111 |

Note: The values in this table are illustrative and based on general principles of DFT calculations for organic molecules.

A primary application of DFT in mechanistic studies is the calculation of the potential energy surface for a chemical reaction. This involves determining the energies of reactants, products, and any intermediates and transition states that connect them. researchgate.net The difference in energy between the reactants and the highest-energy transition state defines the activation energy or reaction barrier, which is a key determinant of the reaction rate.

For instance, theoretical studies on cyclization reactions have successfully used DFT (e.g., at the B3LYP/6-31G(d) level of theory) to locate transition state geometries and calculate their corresponding energy barriers. researchgate.net This analysis can reveal the rate-determining step of a multi-step reaction and explain observed product distributions. researchgate.net In the context of synthesizing derivatives of this compound, DFT could be used to compare the activation barriers for different potential cyclization pathways, thereby predicting the most favorable reaction conditions and the likely major product. The influence of substituents on the indole ring or the tosyl group on these energy barriers can also be systematically investigated to guide the design of more efficient synthetic routes.

Table 2: Hypothetical DFT-Calculated Energy Barriers for an Intramolecular Cyclization Step

| Reactant/State | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactant | 0.0 | Acyclic N-tosyl aniline (B41778) precursor |

| Transition State 1 (TS1) | +25.4 | Transition state for 5-exo-trig cyclization |

| Transition State 2 (TS2) | +31.2 | Transition state for 6-endo-trig cyclization |

| Product | -15.8 | Cyclized tosylindole product |

Note: This table presents hypothetical data to illustrate how DFT is used to compare the energetics of competing reaction pathways.

Molecular Docking Simulations (for related tosylindole derivatives)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in understanding the binding mechanisms of tosylindole derivatives and rationalizing their biological activity.

Prediction of Ligand-Receptor Binding Modes

Molecular docking simulations for various N-tosyl indole derivatives have been effectively used to predict how these ligands fit into the active sites of target enzymes. For instance, studies on N-tosyl substituted indole-based thiosemicarbazones have analyzed their binding conformations within the catalytic pocket of tyrosinase, a key enzyme in melanin (B1238610) production. nih.gov These simulations reveal that the fundamental skeleton of these derivatives allows them to fit efficiently within the enzyme's active site. nih.gov

Evaluation of Interaction Profiles

The stability of the ligand-receptor complex is governed by a network of non-covalent interactions. Docking studies provide a detailed map of these interactions, which is critical for understanding the molecular basis of a compound's activity. For tosylindole derivatives, several key types of interactions are consistently observed.

The tosyl group itself plays a significant role in anchoring the ligand within the active site. The benzene (B151609) ring of the tosyl group can form π-π and π–alkyl interactions with hydrophobic amino acid residues like Phenylalanine (Phe) and Alanine (Ala). mdpi.com Furthermore, the sulfonyl group is capable of forming hydrogen bonds with residues such as Lysine (Lys). mdpi.com

In the case of N-tosyl-indole hybrid thiosemicarbazones, a variety of interactions are noted, including hydrogen bonds with residues like Glutamine (Gln), Tyrosine (Tyr), and Glutamic acid (Glu), as well as extensive hydrophobic interactions with Phe, Leucine (Leu), and Proline (Pro). nih.gov Another study on a novel tosylated indole derivative identified hydrogen bonds, π-alkyl, alkyl-alkyl, and amide-π stacking interactions as crucial for its fit within the tyrosinase active site. mdpi.com

The table below summarizes the docking scores and key interacting residues for a representative tosylindole derivative targeting tyrosinase.

| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

| 2-(1-ethyl-5-nitro-1H-indole-7-carbonyl)butyl 4-methylbenzenesulfonate | Tyrosinase (3NM8) | -10.86 | Lys47, Ala44, Ala40, Thr267, Ile139, Phe48, Ile39 | Hydrogen Bonds, π-Alkyl, Alkyl-Alkyl, Amide-π Stacking |

Molecular Dynamics (MD) Simulations (for related tosylindole derivatives)

To supplement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations model the physical movements of atoms and molecules over time, offering insights into the stability and dynamics of the ligand-receptor complex.

For potent tosylindole inhibitors of tyrosinase, MD simulations have been conducted over extended periods (e.g., 200 nanoseconds) to assess the stability of the docked pose. nih.gov Key metrics analyzed during these simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

The RMSD of the protein and ligand is monitored to evaluate the stability of the complex. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. nih.gov For example, studies have shown protein RMSD values remaining below 3 Å, indicating structural stability. nih.gov The Ligand Root Mean Square Fluctuation (L-RMSF) provides information on the flexibility of different parts of the ligand, suggesting how various fragments interact with the protein. nih.gov

MD simulations also allow for a detailed analysis of the ligand-protein contacts throughout the simulation, confirming the persistence of key interactions like hydrogen bonds and hydrophobic contacts identified in docking studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modelling (for related tosylindole derivatives)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

A robust QSAR model was developed for N-tosyl-indole hybrid thiosemicarbazones as tyrosinase inhibitors. nih.gov Such models use molecular descriptors—numerical values that quantify various aspects of a molecule's structure and properties—to build a mathematical equation that can predict the activity of new, untested compounds. scispace.com The goal is to identify the key structural features that are essential for potent biological activity. nih.gov

For a series of tosylindole derivatives, a Genetic Algorithm-Multiple Linear Regression (GA-MLR) model was constructed. nih.gov This model identified several key molecular descriptors that correlate with tyrosinase inhibition. QSAR studies on other N-tosyl derivatives have highlighted the importance of descriptors related to molecular shape and electronic properties, such as the total symmetry index (Gu), 3D-MoRSE descriptors, and the 3D Petitjean index (PJI3), in accounting for observed biological activities. elsevierpure.com

A valid QSAR model for regulatory purposes should have a defined endpoint, a clear algorithm, a defined domain of applicability, appropriate measures of predictivity, and a mechanistic interpretation. nih.gov These models serve as a valuable guide for the rational design and development of novel and more effective tosylindole-based inhibitors. nih.gov

Role As a Synthetic Intermediate and Advanced Building Block

Precursor to High-Value Indole (B1671886) Scaffolds

The strategic placement of the tosyl and hydroxyl groups makes 1-Tosyl-1H-indol-4-ol an ideal starting point for the synthesis of more complex indole-based molecules. The tosyl group serves as an excellent protecting group for the indole nitrogen, preventing unwanted side reactions and allowing for selective modifications at other positions of the molecule. Subsequently, this group can be cleanly removed under specific conditions to unveil the NH-indole, a common feature in many biologically active compounds.

A primary and highly significant application of this compound is its role as a direct precursor to 4-hydroxyindole (B18505). The removal of the tosyl group, a process known as de-tosylation, is a straightforward and high-yielding transformation. This is particularly important because 4-hydroxyindole is a key intermediate in the synthesis of several pharmaceuticals. actascientific.com

One of the most notable examples is the production of Pindolol (B1678383), a non-selective beta-blocker used to treat hypertension and angina pectoris. actascientific.com The synthesis of Pindolol relies on the availability of high-purity 4-hydroxyindole. The conversion of this compound to 4-hydroxyindole can be efficiently achieved by heating it in an aqueous solution of sodium hydroxide. actascientific.com This reaction, which can be accelerated using microwave irradiation, proceeds with high efficiency, providing the crucial 4-hydroxyindole intermediate in excellent yield. actascientific.com

Table 1: Synthesis of 4-Hydroxyindole from this compound

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Sodium hydroxide, water, 90°C, 2 mins (Microwave) | 4-Hydroxyindole | ~92% | actascientific.com |

Beyond its use in synthesizing pharmaceutical intermediates, the 4-hydroxyindole derived from this compound is a valuable component in the total synthesis of complex, biologically active natural products. A prominent example is its application in the synthesis of psilocin, a psychoactive alkaloid found in psychedelic mushrooms. wikipedia.orgnih.gov

The total synthesis of psilocin often begins with 4-hydroxyindole, which must first be prepared and protected. nih.gov Although various methods exist to synthesize 4-hydroxyindole, starting from this compound provides a reliable route. actascientific.comjlu.edu.cn Once the 4-hydroxyindole is obtained, the synthesis of psilocin typically involves a sequence of reactions to introduce the N,N-dimethylaminoethyl side chain at the C3 position of the indole ring. A common strategy is the Speeter–Anthony tryptamine (B22526) synthesis, which involves a Friedel-Crafts acylation of the protected 4-hydroxyindole with oxalyl chloride, followed by reaction with dimethylamine (B145610) and subsequent reduction with a powerful reducing agent like lithium aluminum hydride. wikipedia.orgnih.gov The final step is the removal of the protecting group from the hydroxyl function to yield psilocin. nih.gov This underscores the foundational role of this compound in providing the essential 4-hydroxyindole core for building intricate natural product structures.

Integration into Polyheterocyclic and Fused-Ring Systems

The reactivity of the hydroxyl group at the 4-position of the indole ring makes this compound a valuable substrate for constructing polyheterocyclic and fused-ring systems. While direct examples starting from this compound are specific, the derivatization of the closely related 4-hydroxyindole showcases the potential for such applications. The hydroxyl group can be used as a handle to build additional rings onto the indole scaffold, leading to complex molecules with potential applications in materials science and medicinal chemistry.

For instance, 4-hydroxyindole has been used to synthesize fused isocoumarin (B1212949) derivatives. rsc.org This type of synthesis demonstrates how the 4-hydroxy group can participate in cyclization reactions to form a new heterocyclic ring fused to the indole core. Such strategies could be applied to this compound, where the hydroxyl group could be transformed into an ether linkage as part of a new ring, followed by the strategic removal of the tosyl group. The ability to construct these fused systems opens pathways to novel chemical entities with unique electronic and biological properties.

Enabling Diverse Chemical Transformations and Derivatizations

This compound is amenable to a wide range of chemical transformations and derivatizations, which enhances its utility as a versatile building block. The two primary sites for modification are the tosyl group on the nitrogen and the hydroxyl group at the C4 position.

The most fundamental transformation is the de-tosylation to produce 4-hydroxyindole, as previously discussed. actascientific.com However, the hydroxyl group itself offers a rich platform for derivatization. A key reaction is O-alkylation, where the hydroxyl group is converted into an ether. This is a common strategy to modify the properties of a molecule or to link the indole scaffold to other molecular fragments. For example, 4-hydroxyindole is a starting material for the synthesis of various adrenolytic agents, where a propanolamine (B44665) side chain is attached to the indole core via an ether linkage at the 4-position. nih.gov This transformation highlights the nucleophilic character of the hydroxyl group and its utility in forming stable C-O bonds.

Table 2: O-Alkylation of 4-Hydroxyindole for Synthesis of Adrenolytic Agents

| Starting Material | Reaction Type | Product Class | Application | Reference |

|---|---|---|---|---|

| 4-Hydroxyindole | O-Alkylation with epichlorohydrin (B41342) followed by reaction with an amine | 1-(1H-indol-4-yloxy)-3-aminopropan-2-ols | Adrenolytic and antiarrhythmic agents | nih.gov |

The tosyl group, while primarily a protecting group, also influences the reactivity of the indole ring and can be strategically employed in various synthetic sequences. Its electron-withdrawing nature can affect the regioselectivity of electrophilic substitution reactions on the indole nucleus. The combination of a removable N-protecting group and a modifiable hydroxyl group makes this compound a highly adaptable and valuable intermediate in modern organic synthesis.

Analytical and Spectroscopic Characterization Methodologies in 1 Tosyl 1h Indol 4 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-Tosyl-1H-indol-4-ol, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR: Proton NMR spectra offer insights into the number of different types of protons, their electronic environments, and their proximity to one another. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the indole (B1671886) core, the tosyl group, and the hydroxyl group are observed.

A reported ¹H NMR spectrum for this compound displays the following characteristic peaks: a singlet at 2.254 ppm for the methyl (-CH₃) protons of the tosyl group, and a broad singlet at 5.485 ppm corresponding to the hydroxyl (-OH) proton. actascientific.com The aromatic protons appear as a series of doublets and multiplets in the range of 6.528 to 7.692 ppm. actascientific.com Specifically, the spectrum shows signals at 6.528-6.565 ppm (d, 1H), 6.669-6.681 ppm (d, 1H), 7.033-7.186 ppm (m, 3H), 7.399-7.411 ppm (d, 1H), 7.473-7.501 ppm (d, 1H), and 7.665-7.692 ppm (d, 2H). actascientific.com The integration of these signals confirms the number of protons in each specific environment.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 2.254 | Singlet (s) | 3H | Tosyl -CH₃ |

| 5.485 | Broad Singlet (br s) | 1H | Indole -OH |

| 6.528 - 6.565 | Doublet (d) | 1H | Aromatic H |

| 6.669 - 6.681 | Doublet (d) | 1H | Aromatic H |

| 7.033 - 7.186 | Multiplet (m) | 3H | Aromatic H |

| 7.399 - 7.411 | Doublet (d) | 1H | Aromatic H |

| 7.473 - 7.501 | Doublet (d) | 1H | Aromatic H |

| 7.665 - 7.692 | Doublet (d) | 2H | Aromatic H |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-S (sulfonamide), S=O, and C-O functional groups.

While the specific IR spectrum for this compound is not detailed in the search results, characteristic absorption bands for related N-tosylated indole derivatives have been reported. These typically include strong absorptions for the sulfonyl group (S=O) around 1350-1380 cm⁻¹ and 1160-1190 cm⁻¹. rsc.org The presence of the hydroxyl group (-OH) would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings would appear in the 1400-1600 cm⁻¹ region. For example, the IR spectrum of a 5-nitro-2-phenyl-1-tosyl-1H-indole derivative showed bands at 1588, 1554, 1361, and 1145 cm⁻¹. rsc.org

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| O-H Stretch (hydroxyl) | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1400 - 1600 |

| S=O Stretch (sulfonyl) | 1350 - 1380 and 1160 - 1190 |

| C-O Stretch (hydroxyl) | 1000 - 1260 |

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula.

For this compound (C₁₅H₁₃NO₃S), the exact mass can be calculated and compared with the experimental value obtained from HRMS to confirm its elemental composition. While specific HRMS data for this compound was not found, analysis of related structures provides insight into expected fragmentation patterns. For example, HRMS data for various tosylated indole derivatives consistently show the molecular ion peak [M+H]⁺, confirming their respective molecular weights. rsc.orgmdpi.com The fragmentation pattern in mass spectrometry would likely involve the cleavage of the tosyl group and fragmentation of the indole ring system.

X-Ray Crystallography (SC-XRD) (for structural confirmation of derivatives)

Single-crystal X-ray diffraction (SC-XRD) is an unequivocal method for determining the three-dimensional atomic and molecular structure of a crystalline compound. While obtaining suitable single crystals of this compound itself might be challenging, this technique is invaluable for confirming the structure of its crystalline derivatives. researchgate.net

Chromatographic Techniques for Compound Isolation and Purity Assessment

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for the assessment of its purity.

Column chromatography is a preparative technique used to separate and purify compounds from a mixture. actascientific.com In the context of this compound synthesis, it is a standard method for isolating the final product from starting materials, by-products, and other impurities. The separation is based on the differential adsorption of the components of the mixture to a stationary phase (commonly silica (B1680970) gel) as a mobile phase (a solvent or mixture of solvents) is passed through the column. By carefully selecting the solvent system, compounds with different polarities can be eluted at different rates, allowing for their separation and collection as pure fractions.

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive analytical technique used to monitor the progress of reactions, identify compounds in a mixture, and assess the purity of a sample. nih.gov A small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent (like silica gel), and the plate is developed in a sealed chamber with a suitable solvent system. The different components travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. The position of each compound is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. By comparing the Rf value of the product to that of the starting materials, the progress of the reaction can be easily monitored. nih.gov TLC is also used to determine the appropriate solvent system for column chromatography.

Future Directions and Emerging Research Avenues in 1 Tosyl 1h Indol 4 Ol Chemistry

Development of Novel and Sustainable Synthetic Routes

While classical methods for indole (B1671886) synthesis, such as the Fischer, Madelung, and Bischler syntheses, have been foundational, the future of 1-Tosyl-1H-indol-4-ol synthesis lies in the development of more efficient, sustainable, and atom-economical routes. nih.gov Contemporary research is increasingly focused on transition-metal-catalyzed reactions, such as the Larock indole synthesis, which allows for the construction of the indole nucleus from readily available starting materials under milder conditions. nih.gov

Moreover, the development of synthetic routes that allow for the late-stage functionalization of the this compound core is a significant area of interest. This would enable the rapid generation of a diverse library of derivatives for biological screening and materials science applications.

Exploration of Uncharted Reactivity Profiles

The reactivity of the this compound scaffold is rich and offers numerous opportunities for exploration. The tosyl group, while serving as a protecting group, also influences the electronic properties of the indole ring, facilitating certain reactions and inhibiting others. Future research will likely delve into the nuanced reactivity of this specific molecule.

One area of focus will be the selective functionalization of the C2, C3, C5, C6, and C7 positions of the indole nucleus. The directing effects of the 4-hydroxyl and 1-tosyl groups can be systematically studied to achieve regioselective transformations. For instance, electrophilic aromatic substitution reactions could be investigated to introduce a variety of functional groups onto the benzene (B151609) portion of the indole ring.

Furthermore, the development of novel transition-metal-catalyzed cross-coupling reactions at various positions of the this compound core will be a key research direction. These methods would allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly complex and diverse molecular architectures. The reactivity of the 4-hydroxyl group itself, such as its use in etherification or esterification reactions, will also be a subject of continued investigation to create new derivatives with tailored properties.

Advanced Computational Design of Functionalized Indole Derivatives

Computational chemistry is set to play an increasingly pivotal role in guiding the design and synthesis of novel this compound derivatives. nih.gov Techniques such as Density Functional Theory (DFT) can be employed to understand the electronic structure and reactivity of the molecule, predicting the most likely sites for chemical modification.

Molecular docking and quantitative structure-activity relationship (QSAR) studies will be instrumental in the rational design of new bioactive compounds based on the this compound scaffold. nih.govnih.gov By simulating the interaction of virtual libraries of derivatives with specific biological targets, researchers can prioritize the synthesis of compounds with the highest predicted efficacy. This in silico approach can significantly accelerate the drug discovery process by reducing the time and cost associated with traditional high-throughput screening.

Advanced computational methods can also be used to predict the physicochemical properties of novel derivatives, such as their solubility, stability, and absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov This information is crucial for the development of new materials and pharmaceuticals with optimized performance characteristics.

Strategic Integration into Complex Molecular Architectures

The this compound scaffold is an attractive building block for the synthesis of more complex molecules, including natural products and novel functional materials. The indole moiety is a common feature in a wide range of biologically active natural products, and the ability to incorporate a functionalized indole unit like this compound is highly valuable. nih.gov

Future research will likely see the strategic use of this compound in the total synthesis of complex alkaloids and other natural products. nih.gov The 4-hydroxyl group provides a convenient handle for further chemical elaboration, allowing for the construction of intricate molecular frameworks.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-Tosyl-1H-indol-4-ol, and how are reaction conditions optimized?

- Answer : this compound is synthesized via a three-component reaction involving aldehydes, malononitrile, and this compound under ultrasonication. Barium titanate nanoparticles (BaTiO₃ NPs) serve as a catalyst in a water/ethanol solvent system. Ultrasonication significantly enhances reaction efficiency, with a US horn outperforming a sonication bath in terms of yield and reaction time. The solvent ratio and catalyst loading are critical variables for optimization .

Q. What characterization techniques are recommended for confirming the structure and purity of this compound derivatives?

- Answer : Key techniques include:

- NMR spectroscopy (¹H and ¹³C) for structural elucidation (e.g., δ 8.53 ppm for indole protons in DMSO-d₆) .

- TLC (e.g., 70:30 ethyl acetate/hexanes, Rf = 0.33) to monitor reaction progress.

- HRMS (e.g., FAB-HRMS m/z 335.1497 [M+H]⁺) for molecular weight confirmation .

- GC-MS/LC-QTOF for detecting impurities or byproducts .

Q. How does the choice of solvent system influence the synthesis of derivatives using this compound?

- Answer : Polar protic solvents like water/ethanol (used in ) enhance solubility of reactants and stabilize intermediates. Ethanol aids in dissolving hydrophobic indole derivatives, while water facilitates nanoparticle catalyst dispersion. Solvent polarity also impacts reaction kinetics and product isolation .

Advanced Research Questions

Q. What is the mechanistic role of BaTiO₃ nanoparticles in catalyzing reactions involving this compound?

- Answer : BaTiO₃ NPs act as a Lewis acid catalyst, polarizing carbonyl groups in aldehydes to facilitate nucleophilic attack by malononitrile. Their high surface area and piezoelectric properties under ultrasonication may enhance charge transfer, accelerating cyclization to form dihydropyrano[2,3-e]indole derivatives. Comparative studies with other catalysts (e.g., CuI) are needed to validate specificity .

Q. How do ultrasonication parameters (e.g., horn vs. bath) affect reaction efficiency in this compound-based syntheses?

- Answer : Ultrasonication via a horn generates localized high-energy cavitation bubbles, improving mass transfer and reducing reaction time compared to a bath. Frequency (20–40 kHz) and power density (e.g., 50–100 W/cm²) must be optimized to prevent degradation of sensitive intermediates. reports higher yields with a horn due to superior energy dispersion .

Q. How can researchers design and analyze derivatives of this compound for structure-activity relationship (SAR) studies?

- Answer :

- Substituent variation : Modify the aldehyde component (e.g., electron-withdrawing vs. donating groups) to tune electronic properties of dihydropyranoindole derivatives (e.g., 114a–h in ).

- Cross-coupling reactions : Use Suzuki-Miyaura coupling (as in ) to introduce aryl/heteroaryl groups at the indole C2/C3 positions.

- Analytical validation : Combine LC-MS/MS for purity assessment and XRD for crystallinity analysis to correlate structural features with bioactivity .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

- Answer : Discrepancies may arise from:

- Catalyst batch variability : Ensure consistent nanoparticle size and crystallinity (e.g., via TEM).

- Reagent purity : Use freshly distilled aldehydes to avoid oxidation byproducts.

- Ultrasonication calibration : Standardize equipment settings (frequency, power) across labs.

- Statistical validation : Replicate reactions ≥3 times and report mean ± standard deviation .

Methodological Recommendations

- Experimental Design : For scalability, replace batch ultrasonication with flow reactors to maintain energy input consistency.

- Data Analysis : Use multivariate analysis (e.g., PCA) to correlate reaction variables (solvent ratio, catalyst loading) with yield.

- Safety Protocols : Handle tosyl-protected intermediates in fume hoods due to potential sulfonic acid byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。